molecular formula C9H16FN3O B11735881 2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol

2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol

Cat. No.: B11735881
M. Wt: 201.24 g/mol
InChI Key: NYLOICDWWHUHNH-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with an ethyl, fluoro, and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted derivatives with nucleophiles replacing the fluoro group.

Scientific Research Applications

2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for 2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is not well-documented. it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-5-fluoropyrazole: Similar structure but lacks the aminomethyl and ethan-1-ol groups.

    2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol: Similar but without the fluoro group.

Uniqueness

2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is unique due to the presence of both the fluoro and aminomethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H16FN3O

Molecular Weight

201.24 g/mol

IUPAC Name

2-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methylamino]ethanol

InChI

InChI=1S/C9H16FN3O/c1-3-13-9(10)8(7(2)12-13)6-11-4-5-14/h11,14H,3-6H2,1-2H3

InChI Key

NYLOICDWWHUHNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCCO)F

Origin of Product

United States

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